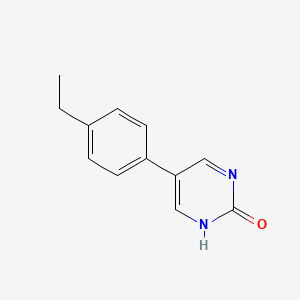
2-(Naphthalen-1-yl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
2-(Naphthalen-1-yl)nicotinic acid serves as a valuable precursor in organic synthesis. Its structure allows for the construction of complex molecules through various synthetic routes. For instance, it can be used in the synthesis of α-amino acids via 1,3-nitrogen migration, a process that is pivotal for producing non-racemic unnatural α-amino acids . These amino acids are crucial in medicinal chemistry and as chiral building blocks for pharmaceuticals.
Medicinal Chemistry
In the realm of medicinal chemistry, 2-(Naphthalen-1-yl)nicotinic acid derivatives have been explored for their potential therapeutic applications. They have been studied for their role as ligands for nicotinic acid receptors, which are implicated in neurological functions and diseases. This compound’s derivatives could lead to new treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Material Science
The compound’s derivatives are also significant in material science, particularly in the development of organic light-emitting diodes (OLEDs). For example, derivatives like 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene have been synthesized and used as host materials for efficient and low roll-off deep-blue OLEDs . These materials contribute to the advancement of display and lighting technologies.
Pharmacology
Pharmacologically, 2-(Naphthalen-1-yl)nicotinic acid and its derivatives are being investigated for their potential as enzyme inhibitors. They mimic the transition states of amines and esters in biological processes, which makes them candidates for developing new drugs with specific pharmacological targets .
Agrochemistry
In agrochemistry, derivatives of 2-(Naphthalen-1-yl)nicotinic acid have been studied for their fungicidal properties. Compounds like N-(Naphthalen-1-yl)phenazine-1-carboxamide have shown effectiveness against plant pathogens such as Rhizoctonia solani, which could lead to the development of novel fungicides .
Dye and Pigment Science
The compound’s framework is conducive to the synthesis of dyes and pigments. Its derivatives are used to construct heterocyclic compounds that serve as colorants in various applications. The multicomponent reactions involving 2-naphthol, a related compound, have been utilized for creating diverse bioactive heterocyclic scaffolds, which are important in dye and pigment science .
Heterocyclic Compound Synthesis
2-(Naphthalen-1-yl)nicotinic acid is instrumental in the synthesis of heterocyclic compounds. These compounds are essential in the design of molecules with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Analytical Chemistry
In analytical chemistry, this compound is used in chromatographic methods to determine nicotinic acid and other statins in pharmaceutical preparations. It aids in the detection of counterfeit drugs, ensuring the safety and efficacy of medicinal products .
Propriétés
IUPAC Name |
2-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKZCQQWWXOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/no-structure.png)
![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)


